molecular formula C6H12FN B2746529 3-Fluoro-5-methylpiperidine CAS No. 1552273-34-3

3-Fluoro-5-methylpiperidine

Cat. No.: B2746529
CAS No.: 1552273-34-3
M. Wt: 117.167
InChI Key: VMUOKGGRSYSNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-methylpiperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylpiperidine typically involves the fluorination of piperidine derivatives. One common method is the rhodium-catalyzed dearomatization-hydrogenation process, which allows for the formation of fluorinated piperidines in a highly diastereoselective manner . This process involves the dearomatization of fluoropyridine precursors followed by hydrogenation to yield the desired fluorinated piperidine.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride or hydrogen gas over a metal catalyst.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium cyanide.

Major Products:

Scientific Research Applications

3-Fluoro-5-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Fluoropiperidine
  • 3,3-Difluoropiperidine
  • Piperidin-3-amine

Comparison: 3-Fluoro-5-methylpiperidine is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination can result in distinct chemical and biological properties compared to other fluorinated piperidines. For example, the methyl group can influence the compound’s lipophilicity and membrane permeability, while the fluorine atom can enhance metabolic stability and binding interactions .

Properties

IUPAC Name

3-fluoro-5-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOKGGRSYSNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.